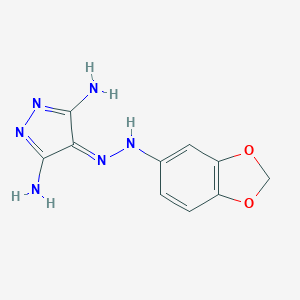![molecular formula C16H17N7O3 B292310 ethyl (3E)-2-amino-7-imino-3-[(3-methoxyphenyl)hydrazinylidene]pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B292310.png)
ethyl (3E)-2-amino-7-imino-3-[(3-methoxyphenyl)hydrazinylidene]pyrazolo[1,5-a]pyrimidine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (3E)-2-amino-7-imino-3-[(3-methoxyphenyl)hydrazinylidene]pyrazolo[1,5-a]pyrimidine-6-carboxylate is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound has been studied extensively for its potential use in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of ethyl (ethyl (3E)-2-amino-7-imino-3-[(3-methoxyphenyl)hydrazinylidene]pyrazolo[1,5-a]pyrimidine-6-carboxylate)-2-amino-7-imino-3-[(3-methoxyphenyl)hydrazinylidene]pyrazolo[1,5-a]pyrimidine-6-carboxylate is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways in the body that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
Ethyl (ethyl (3E)-2-amino-7-imino-3-[(3-methoxyphenyl)hydrazinylidene]pyrazolo[1,5-a]pyrimidine-6-carboxylate)-2-amino-7-imino-3-[(3-methoxyphenyl)hydrazinylidene]pyrazolo[1,5-a]pyrimidine-6-carboxylate has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, regulate blood sugar levels, improve insulin sensitivity, and have neuroprotective properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using ethyl (ethyl (3E)-2-amino-7-imino-3-[(3-methoxyphenyl)hydrazinylidene]pyrazolo[1,5-a]pyrimidine-6-carboxylate)-2-amino-7-imino-3-[(3-methoxyphenyl)hydrazinylidene]pyrazolo[1,5-a]pyrimidine-6-carboxylate in lab experiments include its potential use in the treatment of various diseases and its ability to inhibit certain enzymes and signaling pathways. However, the limitations of using this compound in lab experiments include its lack of full understanding of its mechanism of action and the need for further research to fully understand its potential uses.
Direcciones Futuras
There are several future directions for the study of ethyl (ethyl (3E)-2-amino-7-imino-3-[(3-methoxyphenyl)hydrazinylidene]pyrazolo[1,5-a]pyrimidine-6-carboxylate)-2-amino-7-imino-3-[(3-methoxyphenyl)hydrazinylidene]pyrazolo[1,5-a]pyrimidine-6-carboxylate. These include further studies on its mechanism of action, its potential use in the treatment of various diseases, and its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to determine the optimal dosage and administration of this compound for maximum therapeutic benefit.
Métodos De Síntesis
The synthesis of ethyl (ethyl (3E)-2-amino-7-imino-3-[(3-methoxyphenyl)hydrazinylidene]pyrazolo[1,5-a]pyrimidine-6-carboxylate)-2-amino-7-imino-3-[(3-methoxyphenyl)hydrazinylidene]pyrazolo[1,5-a]pyrimidine-6-carboxylate involves the reaction of an ethyl ester with 3-methoxybenzaldehyde and hydrazine hydrate in the presence of a catalyst. The resulting compound is then treated with a pyrazolone derivative to form the final product.
Aplicaciones Científicas De Investigación
Ethyl (ethyl (3E)-2-amino-7-imino-3-[(3-methoxyphenyl)hydrazinylidene]pyrazolo[1,5-a]pyrimidine-6-carboxylate)-2-amino-7-imino-3-[(3-methoxyphenyl)hydrazinylidene]pyrazolo[1,5-a]pyrimidine-6-carboxylate has been extensively studied for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. This compound has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. It has also been studied for its potential use in the treatment of diabetes by regulating blood sugar levels and improving insulin sensitivity. Additionally, this compound has been shown to have neuroprotective properties and may be useful in the treatment of Alzheimer's disease.
Propiedades
Fórmula molecular |
C16H17N7O3 |
|---|---|
Peso molecular |
355.35 g/mol |
Nombre IUPAC |
ethyl (3E)-2-amino-7-imino-3-[(3-methoxyphenyl)hydrazinylidene]pyrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C16H17N7O3/c1-3-26-16(24)11-8-19-15-12(13(17)22-23(15)14(11)18)21-20-9-5-4-6-10(7-9)25-2/h4-8,18,20H,3H2,1-2H3,(H2,17,22)/b18-14?,21-12+ |
Clave InChI |
QTKXENHQVLQJSY-HUFHNVPLSA-N |
SMILES isomérico |
CCOC(=O)C1=CN=C2/C(=N/NC3=CC(=CC=C3)OC)/C(=NN2C1=N)N |
SMILES |
CCOC(=O)C1=CN=C2C(=NNC3=CC(=CC=C3)OC)C(=NN2C1=N)N |
SMILES canónico |
CCOC(=O)C1=CN=C2C(=NNC3=CC(=CC=C3)OC)C(=NN2C1=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-amino-4-[2-(3-chlorophenyl)hydrazinyl]pyrazol-3-one](/img/structure/B292227.png)
![5-amino-4-[2-(2-fluorophenyl)hydrazinyl]pyrazol-3-one](/img/structure/B292228.png)
![5-amino-4-[2-(1,3-benzodioxol-5-yl)hydrazinyl]pyrazol-3-one](/img/structure/B292229.png)
![5-amino-4-[2-[3-(trifluoromethyl)phenyl]hydrazinyl]pyrazol-3-one](/img/structure/B292230.png)

![(3Z)-2-amino-3-[(4-methylphenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B292233.png)
![4-Chloro-3,7-dimethyl-2-(1-pyrrolidinyl)[1,8]naphthyridine](/img/structure/B292236.png)
![(3Z)-2-amino-7-imino-5-methyl-3-[(4-methylphenyl)hydrazinylidene]pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B292238.png)
![(3Z)-2-amino-7-imino-3-[(3-methoxyphenyl)hydrazinylidene]pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B292240.png)
![(3Z)-2-amino-3-[(4-ethoxyphenyl)hydrazinylidene]-7-iminopyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B292241.png)
![(4Z)-4-[(4-ethoxyphenyl)hydrazinylidene]-5-imino-1-phenylpyrazol-3-amine](/img/structure/B292242.png)

![(3E)-5-methyl-3-(phenylhydrazinylidene)-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione](/img/structure/B292249.png)
![(3E)-3-[(2-fluorophenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione](/img/structure/B292250.png)